1-(4-nitrophenyl)-5-phenyl-1H-pyrazole 1-(4-nitrophenyl)-5-phenyl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 62160-33-2
VCID: VC16012053
InChI: InChI=1S/C15H11N3O2/c19-18(20)14-8-6-13(7-9-14)17-15(10-11-16-17)12-4-2-1-3-5-12/h1-11H
SMILES:
Molecular Formula: C15H11N3O2
Molecular Weight: 265.27 g/mol

1-(4-nitrophenyl)-5-phenyl-1H-pyrazole

CAS No.: 62160-33-2

Cat. No.: VC16012053

Molecular Formula: C15H11N3O2

Molecular Weight: 265.27 g/mol

* For research use only. Not for human or veterinary use.

1-(4-nitrophenyl)-5-phenyl-1H-pyrazole - 62160-33-2

Specification

CAS No. 62160-33-2
Molecular Formula C15H11N3O2
Molecular Weight 265.27 g/mol
IUPAC Name 1-(4-nitrophenyl)-5-phenylpyrazole
Standard InChI InChI=1S/C15H11N3O2/c19-18(20)14-8-6-13(7-9-14)17-15(10-11-16-17)12-4-2-1-3-5-12/h1-11H
Standard InChI Key XZHRORCXZCBQPL-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=CC=NN2C3=CC=C(C=C3)[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrazole core (a five-membered ring with two adjacent nitrogen atoms) substituted at positions 1 and 5 with 4-nitrophenyl and phenyl groups, respectively. The IUPAC name, 1-(4-nitrophenyl)-5-phenyl-1H-pyrazole, reflects this substitution pattern . Key structural identifiers include:

PropertyValueSource
Molecular FormulaC₁₅H₁₁N₃O₂
Molecular Weight265.27 g/mol
SMILES NotationC1=CC=C(C=C1)C2=CC=NN2C3=CC=C(C=C3)N+[O−]
InChIKeyXZHRORCXZCBQPL-UHFFFAOYSA-N

The nitro group at the para position of the phenyl ring enhances electron-withdrawing effects, influencing the compound’s reactivity and intermolecular interactions .

Synthesis and Reactivity

Primary Synthetic Routes

The compound is typically synthesized via cyclocondensation reactions. A notable method involves the reaction of furan-2,3-dione with N-benzylidene-N'-(4-nitrophenyl)hydrazine, yielding 4-benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid as an intermediate . Subsequent decarboxylation or functional group transformations produce the target molecule.

Representative Reaction Scheme:

  • Cyclocondensation:
    Furan-2,3-dione + Hydrazine derivative → Pyrazole intermediate .

  • Decarboxylation:
    Pyrazole-3-carboxylic acid → 1-(4-Nitrophenyl)-5-phenyl-1H-pyrazole + CO₂ .

Functionalization Reactions

The nitro group facilitates further chemical modifications:

  • Reduction: Conversion to an amine group (-NH₂) using catalysts like Pd/C or Fe/HCl .

  • Nucleophilic Aromatic Substitution: Replacement of the nitro group with alkoxy or amino groups under basic conditions .

Biological and Pharmacological Activity

Carbonic Anhydrase Inhibition

Pyrazole derivatives bearing sulfonamide moieties, including 1-(4-nitrophenyl)-5-phenyl-1H-pyrazole analogs, exhibit potent inhibition of human carbonic anhydrase isoforms I and II (CA I/II). For example:

DerivativeIC₅₀ (CA I)IC₅₀ (CA II)Source
Pyrazole-sulfonamide64 nM71 nM

These inhibitors bind to the zinc-containing active site of CA, disrupting bicarbonate ion regulation and offering therapeutic potential for glaucoma and epilepsy .

Antiproliferative Effects

Recent studies demonstrate that pyrazole-based compounds inhibit cancer cell proliferation by targeting tubulin polymerization or DNA topoisomerases. For instance:

Cell LineGI₅₀ (µM)MechanismSource
MCF-7 (breast cancer)12.3Tubulin inhibition
HeLa (cervical cancer)9.8DNA intercalation

Applications in Material Science

Coordination Chemistry

The compound’s nitrogen-rich structure enables coordination with transition metals. For example, Zn(II) complexes of pyrazole ligands show enhanced stability and catalytic activity in organic transformations .

Optoelectronic Materials

Nitrophenyl groups contribute to charge-transfer complexes with applications in organic light-emitting diodes (OLEDs) and nonlinear optical materials .

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